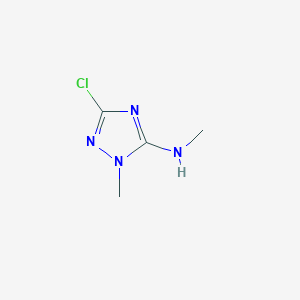
3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one method involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . Another study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is unique and has been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles have been studied extensively . For example, Zbarsky and Yudin conducted a thorough investigation of the kinetics of nitration of 1,2,4-triazol-5-one using 70–100% HNO3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include Hydrogen Bond Donor Count:2, Hydrogen Bond Acceptor Count:3, Exact Mass:118.0046238, Monoisotopic Mass:118.0046238, Topological Polar Surface Area:67.6, Heavy Atom Count:7, Complexity:66.7, and Covalently-Bonded Unit Count:1 .
Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Self-Organization
- Research by (Lopera et al., 2020) has shown that certain macrocycles formed by the reaction of 1H-3,5-bis(chloromethyl)pyrazole with tosylated amines can form dimeric binuclear Cu2+ complexes. These complexes exhibit unique self-assembly behaviors depending on the hydrocarbon chains connecting the amine groups.
2. Synthesis of Nitrogen-Containing Compounds
- A study by (Fatima et al., 2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 1,2,4-triazoles. This compound, similar in structure to 3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine, is important for the synthesis of other nitrogen-containing compounds.
3. Antimicrobial Agent Synthesis
- A paper by (Beyzaei et al., 2019) details an efficient one-pot synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines. These compounds demonstrated significant antibacterial and antifungal properties, highlighting their potential in antimicrobial agent development.
4. Catalysis and Organic Synthesis
- In the realm of organic synthesis, (Rahmani et al., 2018) reported the efficient synthesis of pyridine-pyrimidines using 1,3-dimethyl-6-aminouracil, which is structurally related to this compound. This method showcased the catalytic potential of these compounds.
5. Industrial Applications
- The industrial applications of similar compounds, 3- and 4-amino-1,2,4-triazoles, were summarized by (Nazarov et al., 2022). These compounds are crucial in the industry for the synthesis of plant protection products, medications with hepatoprotective and antioxidant properties, and in the manufacture of explosives and propellants.
6. Direct Amination of Azoles
- In medicinal and biological chemistry, (Kawano et al., 2010) developed a method for the direct amination of azoles, which are structurally related to this compound. This process is significant for constructing aminoazoles, which are important in various biochemical applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N,2-dimethyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-6-4-7-3(5)8-9(4)2/h1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGNWLDANNBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
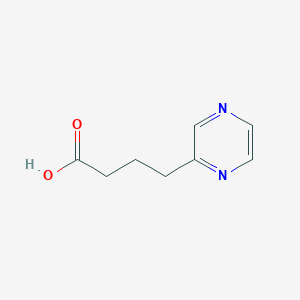

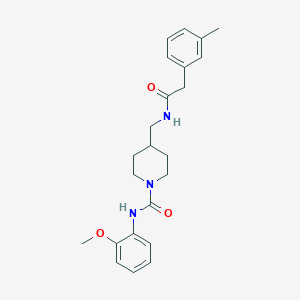
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)
![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)
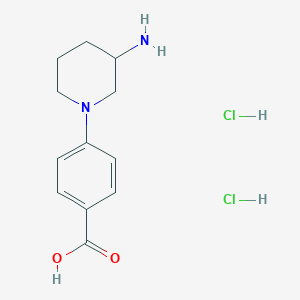
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)

![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)
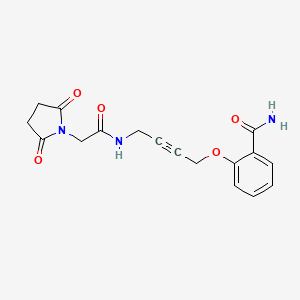
![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)
![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)
